molecular formula C12H12N2OS B2979892 2-[Benzyl(methyl)amino]-1,3-thiazole-5-carbaldehyde CAS No. 866149-82-8

2-[Benzyl(methyl)amino]-1,3-thiazole-5-carbaldehyde

Cat. No.: B2979892
CAS No.: 866149-82-8
M. Wt: 232.3
InChI Key: CUEILTBYBXMGNC-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there is no direct information available on the synthesis of “2-[Benzyl(methyl)amino]-1,3-thiazole-5-carbaldehyde”, it is known that thiazoles are an important class of bicyclic heterocycles that play a key role in the design of biologically active compounds . The synthesis of thiazole derivatives has been a subject of interest in recent years .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C12H12N2OS . The InChI code for this compound is 1S/C12H12N2OS/c1-14(8-10-5-3-2-4-6-10)12-13-7-11(9-15)16-12/h2-7,9H,8H2,1H3 .


Physical and Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 232.31 . The InChI code for this compound is 1S/C12H12N2OS/c1-14(8-10-5-3-2-4-6-10)12-13-7-11(9-15)16-12/h2-7,9H,8H2,1H3 .

Scientific Research Applications

Synthesis Techniques and Applications

Preparation of Benzoheterocyclic Carbaldehydes : This research demonstrates the preparation of benzoheterocyclic carbaldehydes, including the 2-amino-substituted benzothiazole series. The study outlines a process involving free radical halogenation followed by a conversion to the aldehyde functionality, highlighting the compound's utility in synthesizing structurally complex molecules for further chemical exploration (Luzzio & Wlodarczyk, 2009).

Synthesis and Properties of Thiazole Derivatives : Another study explores the synthesis and characterization of thiazole derivatives with potential applications in extracting α-amino acids from aqueous phases. This showcases the compound's relevance in separation sciences and analytical chemistry (Prokhorova et al., 2010).

N,N-Disubstituted 2-Aminothiazole-5-Carbaldehydes : Investigating the structural features of N,N-disubstituted 2-aminothiazoles, this research contributes to our understanding of the molecular conformation and electronic interactions within these compounds, underlining their significance in the development of pharmaceuticals and materials science (Gillon et al., 1983).

Antibacterial Activity of Thiazole Derivatives : Highlighting the medicinal chemistry application, this study synthesizes thiazole derivatives to evaluate their antibacterial properties, pointing to the potential use of these compounds in developing new antimicrobial agents (Al Dulaimy et al., 2017).

Advanced Applications in Drug Discovery

Microwave-Assisted Synthesis : Research into the microwave-assisted synthesis of novel functionalized hydantoin derivatives demonstrates the efficiency and innovation in synthetic methodologies that compounds like 2-[Benzyl(methyl)amino]-1,3-thiazole-5-carbaldehyde can inspire, facilitating the rapid development of novel drug candidates (Kamila et al., 2011).

Multi-Component Reaction Synthesis : A novel one-pot, multi-component reaction for the synthesis of fully substituted 5-amino-4-carboxamidthiazoles showcases the versatility of thiazole derivatives in constructing complex molecules with potential pharmaceutical applications, underscoring the importance of such compounds in streamlining drug discovery processes (Childers et al., 2013).

Properties

IUPAC Name

2-[benzyl(methyl)amino]-1,3-thiazole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS/c1-14(8-10-5-3-2-4-6-10)12-13-7-11(9-15)16-12/h2-7,9H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUEILTBYBXMGNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2=NC=C(S2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101332225
Record name 2-[benzyl(methyl)amino]-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101332225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819038
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

866149-82-8
Record name 2-[benzyl(methyl)amino]-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101332225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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